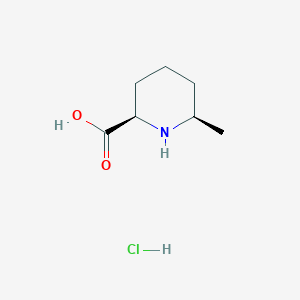

Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride” is a compound that has been studied for its potential antidepressant effects . It is a metabolite of ketamine and does not have the same addiction potential as ketamine . The compound appears to involve the activation of AMPA glutamate receptors rather than the inhibition of NMDA glutamate receptors .

Synthesis Analysis

The synthesis of “this compound” has been described in patents . The synthesis process requires no chromatography purification and affords the compound in eight steps with a 26% overall yield and greater than 97% purity .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the empirical formula C12H14ClNO2 · HCl . The molecular weight of the compound is 276.16 .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in water at a concentration of 25 mg/mL . The compound should be stored in a desiccated condition at a temperature of 2-8°C .Mécanisme D'action

Target of Action

The primary target of (2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . It also interacts with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin .

Mode of Action

(2R,6R)-HNK enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices and decreases intracellular D-serine (a NMDA co-agonist) concentrations .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . It is also associated with sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .

Pharmacokinetics

It is known that the compound is administered intragastrically once a day in the morning for 7 days . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

(2R,6R)-HNK has been shown to produce rapid antidepressant effects in preclinical models . It also affects memory performance, leading to explicit memory impairment in novel object recognition independent of sex or age of exposure .

Action Environment

The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors. For instance, the frequency or chronicity of treatment can modulate the effects of the compound . More research is needed to fully understand how environmental factors influence the compound’s action.

Safety and Hazards

The compound is classified under GHS07 for safety and hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The compound is regulated under CDSA and is not available from Sigma-Aldrich Canada .

Propriétés

IUPAC Name |

(2R,6R)-6-methylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNCJZLBMVNKCG-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2922665.png)

![Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate](/img/structure/B2922667.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2922669.png)

![3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922673.png)